
benzene;copper;trifluoromethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “benzene;copper;trifluoromethanesulfonic acid” is a complex formed by the interaction of benzene, copper, and trifluoromethanesulfonic acidIt is used primarily as a catalyst in various organic reactions due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of copper(I) trifluoromethanesulfonate benzene complex involves the reaction of copper(I) oxide or copper(I) chloride with trifluoromethanesulfonic acid in the presence of benzene. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the trifluoromethanesulfonic acid. The resulting product is a complex where the copper(I) ion is coordinated with the trifluoromethanesulfonate anion and benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Copper(I) trifluoromethanesulfonate benzene complex undergoes various types of reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Substitution: The trifluoromethanesulfonate anion can be substituted by other nucleophiles.
Coordination: The copper(I) ion can coordinate with other ligands, forming different complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Nucleophiles: Such as halides or other anions.
Ligands: Such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the copper(I) ion results in copper(II) complexes, while substitution reactions yield different copper(I) complexes with various anions .
Aplicaciones Científicas De Investigación
Copper(I) trifluoromethanesulfonate benzene complex has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which copper(I) trifluoromethanesulfonate benzene complex exerts its effects involves the coordination of the copper(I) ion with various substrates. This coordination activates the substrates, making them more reactive and facilitating the desired chemical transformations. The trifluoromethanesulfonate anion also plays a role in stabilizing the complex and enhancing its catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) trifluoromethanesulfonate: Another copper-trifluoromethanesulfonate complex with different oxidation state and reactivity.
Copper(I) trifluoromethanesulfonate toluene complex: Similar to the benzene complex but with toluene as the coordinating ligand.
Copper(I) bromide dimethyl sulfide complex: A copper(I) complex with different anion and ligand.
Uniqueness
The uniqueness of copper(I) trifluoromethanesulfonate benzene complex lies in its high catalytic activity and selectivity in various organic reactions. The presence of trifluoromethanesulfonate anion and benzene ligand provides unique reactivity and stability compared to other copper complexes .
Propiedades
Fórmula molecular |
C8H8Cu2F6O6S2 |
|---|---|
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
benzene;copper;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H6.2CHF3O3S.2Cu/c1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;;/h1-6H;2*(H,5,6,7);; |
Clave InChI |
DERPVLZEAIOJKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Cu].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397679.png)
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397692.png)
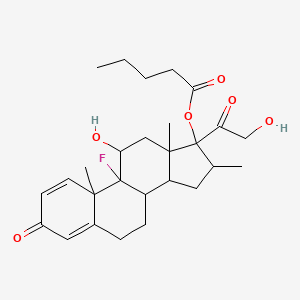
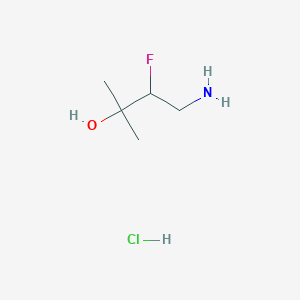
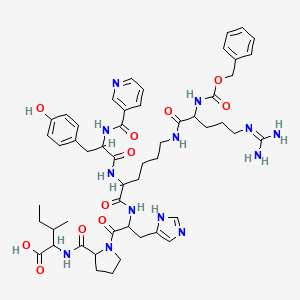
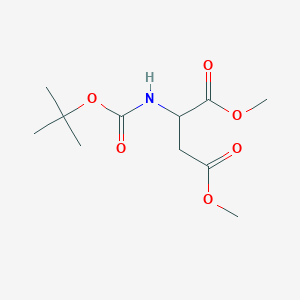
![Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B13397730.png)
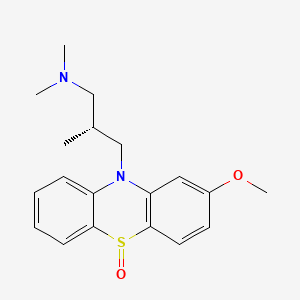

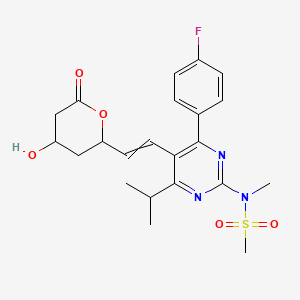
![3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13397757.png)

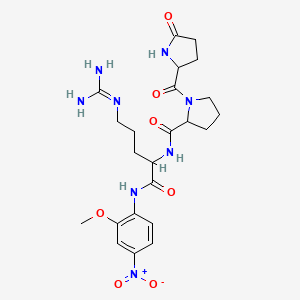
![2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B13397779.png)
